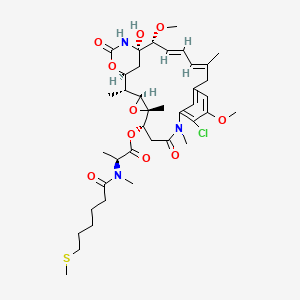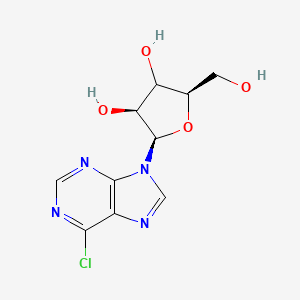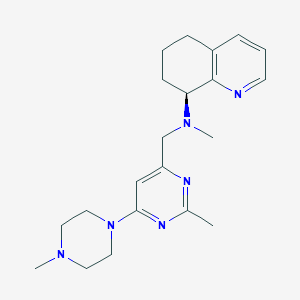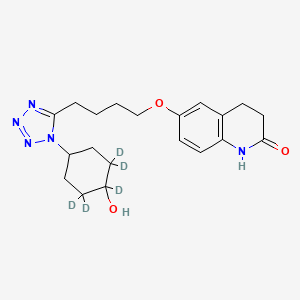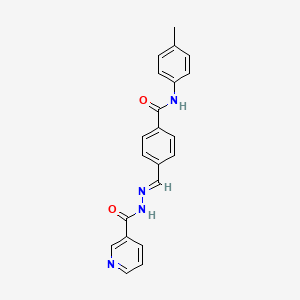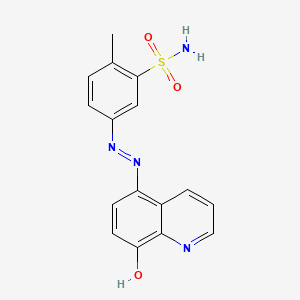
Glyoxalase I inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyoxalase I inhibitor 5 is a compound that targets the enzyme glyoxalase I, which plays a crucial role in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. This enzyme is part of the glyoxalase system, which is essential for cellular detoxification processes. Glyoxalase I inhibitors are being explored for their potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxic stress in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 5 typically involves the use of advanced organic synthesis techniques. One common approach is the use of ligand-based pharmacophore modeling and molecular docking to identify potential inhibitors, followed by chemical synthesis and biological evaluation . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of glyoxalase I inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitor 5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
Glyoxalase I inhibitor 5 has several scientific research applications, including:
Chemistry: Used as a tool to study the glyoxalase system and its role in cellular detoxification.
Biology: Investigated for its effects on cellular metabolism and stress responses.
Industry: Potential applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of glyoxalase I inhibitor 5 involves the inhibition of the glyoxalase I enzyme, leading to the accumulation of methylglyoxal and other cytotoxic metabolites. This induces cellular stress and apoptosis, particularly in tumor cells. The molecular targets include the active site of glyoxalase I, where the inhibitor binds and prevents the enzyme from catalyzing the detoxification of methylglyoxal .
Comparison with Similar Compounds
S-p-bromobenzylglutathione cyclopentyl diester: Another glyoxalase I inhibitor with antitumor activity.
18-β-glycyrrhetinic acid: A non-glutathione analog glyoxalase I inhibitor.
Curcumin: Known to inhibit glyoxalase I through coordination with zinc ions.
Uniqueness: Glyoxalase I inhibitor 5 is unique due to its specific binding affinity and inhibitory potency against glyoxalase I. It has shown promising results in preclinical studies, particularly in inducing cytotoxic stress in multidrug-resistant tumor cells .
Properties
Molecular Formula |
C16H14N4O3S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-[(8-hydroxyquinolin-5-yl)diazenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H14N4O3S/c1-10-4-5-11(9-15(10)24(17,22)23)19-20-13-6-7-14(21)16-12(13)3-2-8-18-16/h2-9,21H,1H3,(H2,17,22,23) |
InChI Key |
HZHXXZUPMORJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




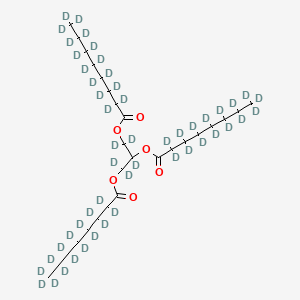


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
